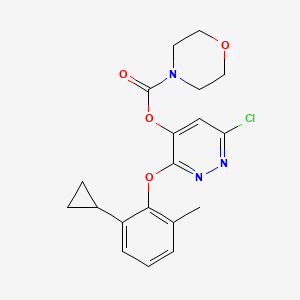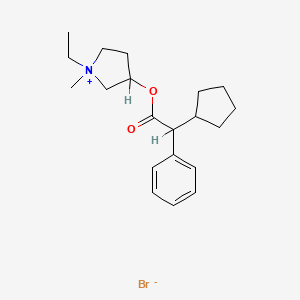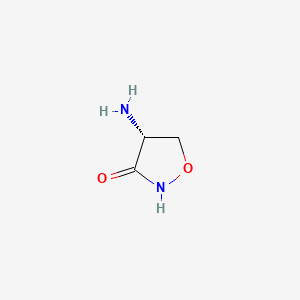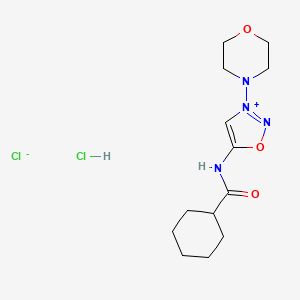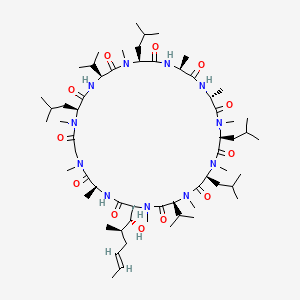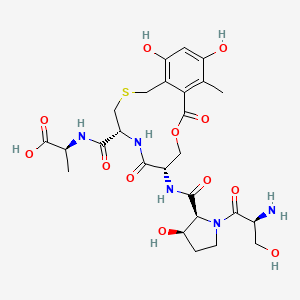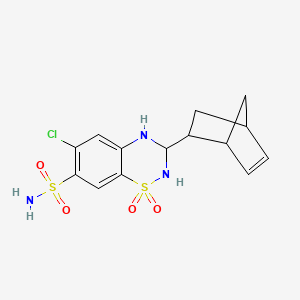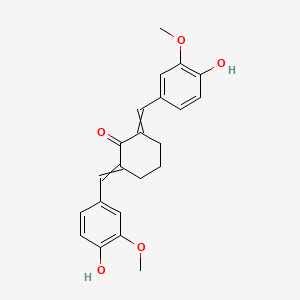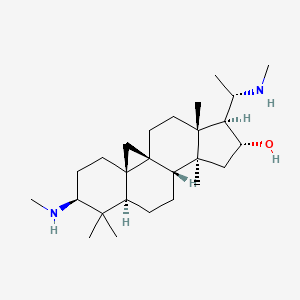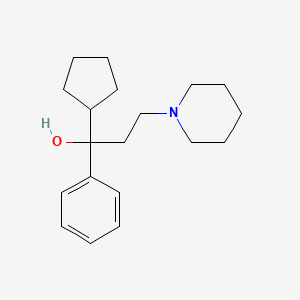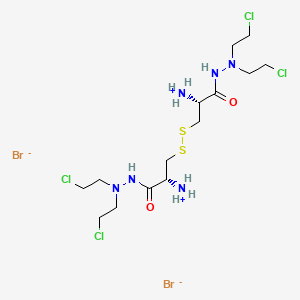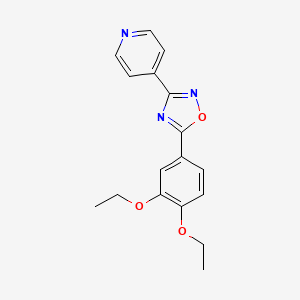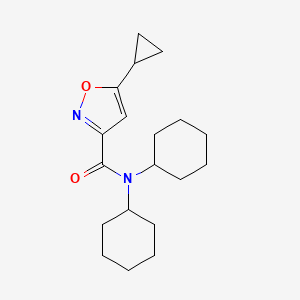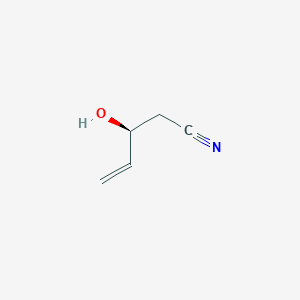
3-hydroxypent-4-enenitrile
Übersicht
Beschreibung
Vorbereitungsmethoden
3-hydroxypent-4-enenitrile can be isolated from Crambe abyssinica seedmeal using immiscible solvent extraction and high-performance liquid chromatography . The seedmeal is extracted with solvents such as hexane, dichloromethane (CH₂Cl₂), methanol (MeOH), and water. Among these, the CH₂Cl₂ extract is the most effective in isolating the compound
Analyse Chemischer Reaktionen
3-hydroxypent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like LiAlH₄ for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-hydroxypent-4-enenitrile has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of nitriles and secondary alcohols.
Industry: Its phytotoxic properties are exploited in agricultural practices to control weed growth.
Wirkmechanismus
The mechanism of action of 3-hydroxypent-4-enenitrile involves its interaction with mitochondrial membranes. It reduces the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in ROS production . This results in apoptosis in liver cells and other biological effects. Additionally, it has been shown to upregulate quinone reductase and glutathione S-transferases, suggesting its potential as a cancer chemopreventive compound .
Vergleich Mit ähnlichen Verbindungen
3-hydroxypent-4-enenitrile is unique due to its dual functional groups (nitrile and hydroxyl) and its biological activities. Similar compounds include:
3-Hydroxy-4-pentenenitrile: Another name for this compound.
2-Hydroxy-3-butenyl cyanide: A compound with similar functional groups but different structural arrangement.
Crambene: Another nitrile found in cruciferous vegetables with similar biological activities.
These compounds share some chemical properties but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
6071-81-4 |
|---|---|
Molekularformel |
C5H7NO |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
(3S)-3-hydroxypent-4-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2/t5-/m1/s1 |
InChI-Schlüssel |
PBCLOVRWBLGJQA-RXMQYKEDSA-N |
SMILES |
C=CC(CC#N)O |
Isomerische SMILES |
C=C[C@H](CC#N)O |
Kanonische SMILES |
C=CC(CC#N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Crambene; NSC 321802; NSC-321802; NSC321802 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


